molecular formula C9H13F7O B3040628 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol CAS No. 220469-13-6

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol

Cat. No.: B3040628
CAS No.: 220469-13-6
M. Wt: 270.19 g/mol
InChI Key: GQUBVUFBTNFEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol is a fluorinated organic compound with the molecular formula C9H12F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to introduce the fluorine atoms into the octanol backbone .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 7,7,8,8-Tetrafluoro-8-(trifluoromethyl)octan-1-ol
  • 6,7,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
  • 7,8,8,8-Tetrafluoro-7-(difluoromethyl)octan-1-ol

Comparison: Compared to these similar compounds, 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol is unique due to the specific positioning and number of fluorine atoms, which significantly influence its reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

IUPAC Name

7,8,8,8-tetrafluoro-7-(trifluoromethyl)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F7O/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6-17/h17H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBVUFBTNFEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896302
Record name 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220469-13-6
Record name 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Reactant of Route 2
Reactant of Route 2
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Reactant of Route 3
Reactant of Route 3
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Reactant of Route 4
Reactant of Route 4
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Reactant of Route 5
Reactant of Route 5
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol
Reactant of Route 6
7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.